molecular formula C15H13NO B1675853 M-5Mpep

M-5Mpep

カタログ番号: B1675853
分子量: 223.27 g/mol
InChIキー: CCQPQKFLWKYOMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンの合成は、通常、以下の手順を含みます。

工業生産方法

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることを含みます。これには、反応条件の最適化、大型反応器の使用、および効率と収率を高めるための連続フロー技術の採用が含まれます。

化学反応解析

反応の種類

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

科学研究の応用

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンは、いくつかの科学研究の応用を持っています。

化学反応の分析

Types of Reactions

2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学的研究の応用

Depression

Research indicates that M-5MPEP may exhibit rapid antidepressant-like effects. In studies utilizing a chronic unpredictable mild stress (CUMS) model of depression, administration of this compound for four consecutive days significantly alleviated symptoms of anhedonia and apathy in mice. This effect was associated with alterations in key proteins involved in synaptic plasticity, such as mammalian target of rapamycin (mTOR) and tropomyosin receptor kinase B (TrkB) in the prefrontal cortex and hippocampus .

Anxiety Disorders

The anxiolytic properties of this compound have also been explored. Preclinical studies demonstrate that this compound produces anxiolytic-like effects comparable to those seen with full mGlu5 antagonists but with a reduced risk of adverse effects such as sedation or psychotomimetic activity . This makes it a potential candidate for treating anxiety disorders without the common side effects associated with existing medications.

Substance Use Disorders

This compound has shown efficacy in reducing cocaine self-administration in animal models, suggesting its potential utility in treating addiction . The compound's ability to attenuate the discriminative stimulus effects of cocaine further supports its role in addiction therapy. By modulating glutamatergic transmission, this compound may help mitigate the reinforcing properties of drugs like cocaine.

Parkinson's Disease

Preliminary studies suggest that this compound could be beneficial for managing symptoms associated with Parkinson's disease, particularly levodopa-induced dyskinesias . The modulation of mGlu5 receptors may help balance neurotransmitter systems disrupted in this condition.

Case Studies and Research Findings

A variety of studies have been conducted to assess the efficacy and safety profile of this compound:

Study Model Findings
Yan et al. (2005)Fragile X SyndromeDemonstrated improvements in behavioral deficits associated with mGlu5 modulation.
Lindemann et al. (2015)Major Depressive DisorderShowed that this compound altered sleep architecture similar to clinically prescribed antidepressants.
Felts et al. (2017)Cognitive FunctionThis compound improved performance on paired-associates learning tasks without inducing cognitive impairment.
Montano et al. (2020)Chronic Pain ModelsHighlighted analgesic properties alongside reduced anxiety-like behaviors following administration of this compound.

作用機序

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンは、代謝型グルタミン酸5受容体の部分的陰性アロステリックモジュレーターとして作用することにより、その効果を発揮します。このモジュレーションにより、受容体の活性が低下し、その結果、さまざまな下流シグナル伝達経路に影響を与えます。 この化合物は、脳由来神経栄養因子依存性経路を含む収束作用機序を示し、®ケタミンの作用を高めることが示されています .

類似の化合物との比較

類似の化合物

独自性

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンは、部分的陰性アロステリックモジュレーターである点がユニークです。つまり、完全な拮抗薬やモジュレーターと比較して、より広い治療窓を持ちながら、治療効果を維持します。 これは、さらなる研究と潜在的な臨床応用のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Uniqueness

2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine is unique in that it is a partial negative allosteric modulator, which means it retains therapeutic effects while having a broader therapeutic window compared to full antagonists and modulators. This makes it a promising candidate for further research and potential clinical applications .

生物活性

M-5MPEP is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered attention due to its potential therapeutic applications in treating various neurological and psychiatric disorders, particularly depression and anxiety. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

  • Chemical Structure : this compound is characterized by the molecular formula C15H13NO and a molecular weight of 223.27 g/mol.
  • CAS Number : 170260-55-0.

This compound functions by modulating the mGlu5 receptor, which plays a crucial role in glutamatergic signaling in the brain. Unlike full antagonists, partial NAMs like this compound can provide therapeutic effects while minimizing side effects associated with complete receptor blockade.

Key Mechanisms:

  • Inhibition of Glutamate Response : this compound demonstrates approximately 50% inhibition of maximal glutamate response in vitro at concentrations that effectively displace radiolabeled binding at the allosteric site .
  • Receptor Occupancy : Ex vivo studies indicate that doses of this compound result in over 85% receptor occupancy, suggesting significant engagement with the mGlu5 receptor at therapeutic doses .
  • Functional Effects : The compound exhibits varying functional effects depending on the endpoint measured, indicating its complex pharmacological profile .

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of this compound, particularly in animal models:

  • Forced Swim Test : Doses of 18 mg/kg and 32 mg/kg significantly reduced immobility duration, a common measure of depressive behavior in rodents .
  • Marble-Burying Assay : Similar doses decreased the number of marbles buried, further indicating anxiolytic properties .

Sleep Architecture and Cognitive Function

Research utilizing electroencephalography (EEG) has shown that this compound alters sleep architecture:

  • REM Sleep : this compound decreased rapid eye movement (REM) sleep and increased REM sleep latency, which are potential biomarkers for antidepressant activity .
  • Cognitive Performance : In paired-associates learning tasks, this compound demonstrated positive effects on working memory performance, supporting its role in cognitive enhancement through glutamatergic modulation .

Comparative Efficacy

A comparative analysis with other mGlu5 modulators reveals that this compound exhibits similar efficacy to full mGlu5 NAMs while offering a more favorable side effect profile:

CompoundTypeMaximal Glutamate InhibitionAntidepressant-Like Activity
This compoundPartial NAM~50%Yes
VU0424238Full NAM~80%Yes
MTEPFull NAM~95%Yes

Case Studies

Several studies have documented the effects of this compound in preclinical models:

  • Study on BDNF Mechanism : A study indicated that this compound induces rapid and sustained antidepressant-like effects through a Brain-Derived Neurotrophic Factor (BDNF)-dependent mechanism, enhancing the action of R-ketamine .
  • Cognitive Enhancement : Another investigation demonstrated that this compound positively influences cognitive functions in rats, suggesting its potential utility in treating cognitive deficits associated with mood disorders .

特性

分子式

C15H13NO

分子量

223.27 g/mol

IUPAC名

2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine

InChI

InChI=1S/C15H13NO/c1-12-6-8-14(16-11-12)9-7-13-4-3-5-15(10-13)17-2/h3-6,8,10-11H,1-2H3

InChIキー

CCQPQKFLWKYOMJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC

正規SMILES

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine
M-5MPEP compound

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-2-trimethylsilanylethynylpyridine (5.32 mmol) in 25 mL degassed N,N-dimethylformamide was added successively 3-bromoanisole (6.96 mmol), CuI (0.57 mmol), Et3N (21.2 mmol) and trans-dichlorobis(triphenylphosphine)palladium (29 mmol). The resulting mixture was warmed to 70° C., Bu4NF (5.85 mmol) was added drop-wise, and the reaction was stirred at this temperature 2 h. After cooling, 20 mL of H2O was added and the resulting solution was extracted with EtOAc (4×20 mL). The organic layer was washed with saturated NaCl (3×20 mL), dried over Na2SO4 and evaporated to dryness. Purification of the residue by column chromatography provided M-5MPEP in 52% yield as a yellow oil. HCl salts were prepared by adding 2 M HCl/Et2O to a solution of free base in EtOAc and isolated by suction filtration. 1H NMR (CDC13) δ ppm: 2.20 (s, 3H, CH3); 3.67 (s, 3H, CH3); 6.79 (ddd, 1H, J=8.5, 2.5, 1.0 Hz, CHAr); 7.01-7.02 (m, 1H, CHAr); 7.07 (dt, 1H, J=8.5, 1.0 Hz, CHAr); 7.13 (t, IH, J=8.5 Hz, CHAr); 7.29 (d, 1H, J=7.5 Hz, CHAr); 7.33 (dd, 1H, J=7.5, 2.5 Hz, CHAr); 8.32 (s, 1H, CHAr). 13C NMR (CDCh) δ ppm: 18.8 (1C, CH3); 55.6 (1C, CH3); 88.8 (1C, C═C); 88.9 (1C, C═C); 115.9 (1C, CHAr); 116.9 (1C, CHAr); 123.8 (1C, Cq); 124.6 (1C, CHAr); 127.0 (1C, CHAr); 129.6 (1C, CHAr); 133.1 (1C, Cq); 137.0 (1C, CHAr); 140.8 (1C, Cq); 150.9 (1C, CHAr); 159.6 (1C, Cq). HCl salt mp 171-172° C. Anal. C 15H13NO HC1 0.2H20) C, H, N.
Quantity
5.32 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.96 mmol
Type
reactant
Reaction Step Two
Name
Quantity
21.2 mmol
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.57 mmol
Type
catalyst
Reaction Step Two
Quantity
29 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
5.85 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M-5Mpep
Reactant of Route 2
Reactant of Route 2
M-5Mpep
Reactant of Route 3
Reactant of Route 3
M-5Mpep
Reactant of Route 4
Reactant of Route 4
M-5Mpep
Reactant of Route 5
Reactant of Route 5
M-5Mpep
Reactant of Route 6
Reactant of Route 6
M-5Mpep

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。